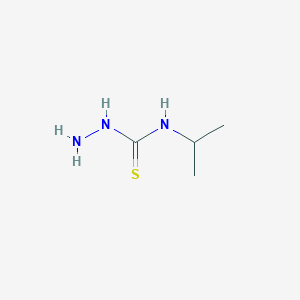

4-Isopropyl-3-thiosemicarbazide

描述

Overview of Thiosemicarbazides and Their Academic Significance

Thiosemicarbazides are a class of organic compounds characterized by the functional group -NH-NH-C(=S)-NH-. researchgate.net These compounds are derivatives of thiocarbamic acid and are considered potent intermediates in the synthesis of various pharmaceutical and bioactive materials. nih.govirjmets.com Their significance in medicinal chemistry is underscored by their role as precursors for the synthesis of diverse heterocyclic compounds such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. irjmets.com

The academic interest in thiosemicarbazides stems from their versatile biological activities, which include antibacterial, antifungal, anticonvulsant, antiviral, and anticancer properties. researchgate.netirjmets.com The presence of nitrogen and sulfur atoms allows thiosemicarbazides to form stable complexes with various transition metals, a property that is often linked to their biological action. irjmets.comnih.gov The imine bond (-N=CH-) that can be formed from thiosemicarbazides is also valuable in organic synthesis, particularly for preparing non-natural β-amino acids. nih.gov

Historical Context of Thiosemicarbazide (B42300) Research in Chemical Science

The exploration of thiosemicarbazide and its derivatives has a rich history in chemical and medicinal science. Early research in the mid-20th century identified the potential of these compounds. For instance, thiosemicarbazide itself was found to be active against Mycobacterium tuberculosis in vitro in 1944. taylorandfrancis.com This discovery spurred further investigation into thiosemicarbazide derivatives, leading to their development as therapeutic agents. taylorandfrancis.com Over the decades, the focus of research has expanded significantly, with scientists continuously synthesizing new derivatives and exploring their wide-ranging biological applications. researchgate.netnih.gov This ongoing research aims to develop molecules with improved efficacy and reduced toxicity. nih.gov

Positioning of 4-Isopropyl-3-thiosemicarbazide within the Thiosemicarbazide Class

This compound, with the chemical formula C4H11N3S, is a specific derivative of thiosemicarbazide where an isopropyl group is attached to the N-4 position. biosynth.comuni.lu This substitution of a hydrogen atom with an isopropyl group is a key structural feature that influences its chemical and physical properties.

The general structure of a thiosemicarbazide allows for substitutions at different nitrogen atoms, leading to a wide array of derivatives with unique characteristics. wikipedia.org The introduction of an isopropyl group, as in this compound, can impact factors such as solubility and biological activity. For example, the presence of a bulky isopropyl group has been suggested to increase the solubility of related thiosemicarbazone derivatives by hindering intermolecular aggregation. mdpi.com

From a synthetic standpoint, this compound serves as a building block for more complex molecules. It can be reacted with aldehydes and ketones to form thiosemicarbazones, a class of compounds also known for their significant biological activities. journalijar.comtaylorandfrancis.com The synthesis of this compound itself can be achieved through the reaction of isopropyl isothiocyanate with hydrazine (B178648). chemicalbook.com

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C4H11N3S |

| Molar Mass | 133.22 g/mol |

| CAS Number | 13431-36-2 |

| SMILES | CC(C)NC(=S)NN |

| InChIKey | WMFXGKCDSJXKHO-UHFFFAOYSA-N |

This data is compiled from various chemical databases. biosynth.comuni.lu

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-amino-3-propan-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3S/c1-3(2)6-4(8)7-5/h3H,5H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFXGKCDSJXKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365215 | |

| Record name | 4-Isopropyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13431-36-2 | |

| Record name | 4-Isopropylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ISOPROPYL-3-THIOSEMICARBAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Isopropyl 3 Thiosemicarbazide and Its Derivatives

Established Synthetic Routes for 4-Isopropyl-3-thiosemicarbazide

The preparation of this compound can be achieved through various synthetic pathways, often involving multi-step procedures that can be consolidated into a one-pot process for efficiency.

One-Pot, Four-Step Synthetic Procedures

A notable method for synthesizing derivatives of this compound involves a one-pot, four-step synthetic route. mdpi.com This approach enhances efficiency by minimizing the isolation of intermediates. For instance, the synthesis of (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone utilizes a one-pot procedure starting from 3-isopropylaniline. mdpi.com While this specific example leads to a derivative, the underlying principles of consolidating reaction steps are applicable to the synthesis of the parent compound and its analogues.

Utilization of Specific Precursors and Reaction Conditions

A common and direct method for the synthesis of this compound involves the reaction of isopropyl isothiocyanate with hydrazine (B178648) monohydrate. chemicalbook.com This reaction is typically carried out in a suitable solvent like ethanol (B145695) under controlled temperature conditions, often starting in an ice bath and then proceeding at room temperature. chemicalbook.com

Another established route involves the reaction of a methyldithiocarbamate quaternary ammonium (B1175870) salt with hydrazine. google.com This method provides an alternative pathway to the thiosemicarbazide (B42300) core structure. The synthesis of various N4-substituted thiosemicarbazides can also be achieved through the transamination of a suitable precursor like 4-methyl-4-phenyl-3-thiosemicarbazide. tandfonline.com

The selection of precursors is critical and often dictates the reaction conditions required. For example, the synthesis of 4-aryl substituted thiosemicarbazides can be accomplished by reacting p-toluidine (B81030) with ammonium hydroxide, carbon disulfide, and sodium chloroacetate (B1199739), followed by treatment with hydrazine hydrate. juniv.edu

Table 1: Precursors and Conditions for Thiosemicarbazide Synthesis

| Precursor 1 | Precursor 2 | Solvent | Conditions | Product | Reference |

| Isopropyl isothiocyanate | Hydrazine monohydrate | Ethanol | Ice bath, then room temperature | This compound | chemicalbook.com |

| 3-Isopropylaniline, aq. NH₃, CS₂ | Sodium chloroacetate | Ethanol | Room temperature | (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone intermediate | mdpi.com |

| 4-Methyl-4-phenyl-3-thiosemicarbazide | Pyrrolidine | Acetonitrile | Reflux | Pyrrolidine-1-thiocarboxylic acid hydrazide | tandfonline.com |

| Methyldithiocarbamate quaternary ammonium salt | Hydrazine | Aqueous system | Not specified | 4-Methyl-3-thiosemicarbazide | google.com |

| p-Toluidine, NH₄OH, CS₂, Sodium chloroacetate | Hydrazine hydrate | Not specified | Not specified | 4-(p-tolyl) thiosemicarbazide | juniv.edu |

Role of Solvents and Catalysts in Synthesis Efficiency

The choice of solvent plays a crucial role in the efficiency of thiosemicarbazide synthesis. Ethanol is a commonly employed solvent due to its ability to dissolve the reactants and facilitate the reaction. chemicalbook.comresearchgate.net In some procedures, the reaction mixture is refluxed in ethanol to drive the reaction to completion. juniv.edu The use of dimethyl sulfoxide (B87167) (DMSO) has also been noted in one-pot syntheses, where it can influence the reaction pathway. clockss.org

Catalysts are also employed to enhance reaction rates and yields. For instance, in the synthesis of thiosemicarbazones, which are derivatives of thiosemicarbazides, acid catalysis is often used. researchgate.net In the preparation of thiosemicarbazide itself, the reaction conditions, including temperature and the nature of the solvent, often suffice without the need for an external catalyst. However, in some multi-step syntheses, reagents like sodium chloroacetate act as intermediates in a catalyzed sequence. mdpi.com The efficiency of these reactions is also dependent on factors like the pH of the medium and the order of reagent addition. researchgate.net

Synthesis of 4-Isopropyl-3-thiosemicarbazone Derivatives

The thiosemicarbazide moiety of this compound is a versatile functional group that readily undergoes reactions to form a variety of derivatives, most notably thiosemicarbazones.

Condensation Reactions with Aldehydes and Ketones

A primary method for derivatizing this compound is through condensation reactions with a wide range of aldehydes and ketones. researchgate.netchemmethod.com This reaction typically involves heating the thiosemicarbazide with the carbonyl compound in a suitable solvent, such as ethanol, often with a few drops of an acid catalyst like acetic acid or concentrated hydrochloric acid. juniv.edumdpi.com

This condensation results in the formation of a C=N (imine) bond, yielding the corresponding thiosemicarbazone. nih.gov The reaction is generally high-yielding and provides a straightforward route to a vast library of thiosemicarbazone derivatives. researchgate.netnih.gov The specific aldehyde or ketone used will determine the final structure and properties of the resulting thiosemicarbazone.

Table 2: Examples of Condensation Reactions

| Thiosemicarbazide | Carbonyl Compound | Solvent | Catalyst | Product Type | Reference |

| N-(4-methoxybenzyl) thiosemicarbazide | 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | Methanol (B129727) | Acetic acid | Thiosemicarbazone | mdpi.com |

| N-(4-methoxybenzyl) thiosemicarbazide | 2-fluoro-4-hydroxybenzaldehyde | Methanol | Acetic acid | Thiosemicarbazone | mdpi.com |

| 4-Aryl substituted thiosemicarbazide | 3,4-bis(alkyloxy)benzaldehydes | Ethanol | Conc. HCl | Thiosemicarbazone | juniv.edu |

| Thiosemicarbazide | Various aldehydes and ketones | Methanol | Not specified | Thiosemicarbazone | nih.gov |

Derivatization Strategies via the Thiosemicarbazide Moiety

Beyond simple condensation, the thiosemicarbazide moiety offers other avenues for derivatization. The presence of multiple nucleophilic nitrogen atoms and a sulfur atom allows for a range of chemical transformations. For example, the thiosemicarbazide can act as a precursor for the synthesis of various heterocyclic compounds. researchgate.net

Furthermore, the N-H protons of the thiosemicarbazide can be substituted. For instance, new thiosemicarbazide derivatives can be formed by reacting a hydrazide with various isothiocyanates. nih.gov This allows for the introduction of different substituents at the N4 position, thereby modifying the properties of the molecule. The variation of substituents on the thiosemicarbazide side chain can be a strategy to alter the biological activity of the resulting compounds. researchgate.net

Influence of Substituents on Derivative Formation and Yield

The nature of substituents on the reacting molecules significantly impacts the formation and yield of thiosemicarbazide derivatives. The electronic properties of these substituents—whether they are electron-donating (activating) or electron-withdrawing (deactivating)—play a crucial role in the reactivity of the starting materials and the stability of the intermediates.

In the synthesis of thiosemicarbazone derivatives via transamination, the choice of the primary amine reactant has a marked effect on the reaction yield. A study on the transamination of a diacetyl-derived bis(thiosemicarbazone) with various primary amines demonstrated this influence clearly. louisville.edu The yields varied depending on whether the amine was aliphatic or aromatic and on the nature of any substituents on the aromatic ring. louisville.edu

For aromatic amines, good to excellent yields (75-98%) were achieved with both deactivating groups (like -COOH and -F) and strong activating groups. louisville.edu This suggests that the nucleophilicity of the amine and the stability of the resulting product are key factors. The phenolic group has been identified as a particularly powerful substituent in influencing the properties of thiosemicarbazide derivatives. ajchem-b.com

Below is an interactive data table summarizing the yields obtained from the transamination reaction with various primary amines, illustrating the influence of the substituent 'R' on the primary amine (R-NH₂). louisville.edu

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiosemicarbazides and their derivatives to reduce waste, avoid hazardous solvents, and improve energy efficiency. mdpi.com These approaches offer significant advantages over conventional methods. mdpi.com

One prominent green technique is solvent-free synthesis, often utilizing ball-milling. nih.gov In this method, solid reactants are physically ground together, which can lead to quantitative yields without the need for solvents, thus simplifying product purification and reducing chemical waste. nih.gov For example, thiosemicarbazones have been prepared quantitatively by ball-milling thiosemicarbazide with various aldehydes and ketones at room temperature. nih.gov

Microwave-assisted and ultrasound-promoted synthesis are other effective green chemistry techniques. researchgate.netdergipark.org.tr These methods can dramatically reduce reaction times and improve yields compared to conventional heating. Microwave irradiation, for instance, has been successfully used in the synthesis of novel steroidal thiosemicarbazone derivatives. dergipark.org.tr Similarly, employing water as a solvent is a cost-effective and environmentally benign strategy that has proven highly effective. researchgate.net In some syntheses of thiosemicarbazide derivatives, switching from organic solvents to water not only aligns with green chemistry principles but also results in excellent yields and significantly shorter reaction times. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters such as solvent, temperature, catalyst, and reaction time is critical for maximizing the yield and purity of this compound and its derivatives. nih.govmdpi.com

The choice of solvent is paramount. Studies on the synthesis of arylidene thiosemicarbazides have shown that while aprotic solvents like DMF, acetonitrile, and toluene (B28343) may yield no product, protic solvents like ethanol can produce good yields (e.g., 80%), albeit with longer reaction times. researchgate.net Interestingly, water has been identified as an optimal solvent in certain cases, providing excellent yields (e.g., 95%) in a fraction of the time (e.g., 5 minutes). researchgate.net

The use of a catalyst can also be crucial. For the condensation reaction between a thiosemicarbazide and an aldehyde, a drop of glacial acetic acid is often used to catalyze the formation of the thiosemicarbazone. nih.gov The reaction temperature and duration are also key variables. For example, a facile synthesis of thiosemicarbazide derivatives involves stirring the reactants in methanol at room temperature for 24 hours to achieve high yields. nih.govresearchgate.net In another instance, heating a reaction mixture at 60°C for just 45 minutes was sufficient to produce an 89% yield of a thiosemicarbazone derivative. tandfonline.com

A systematic study optimizing the synthesis of tuberculostatic thiosemicarbazide derivatives highlights the importance of a methodical approach to parameter adjustment to enhance the reaction's applicative potential. mdpi.com The table below summarizes how different reaction conditions can be optimized for the synthesis of thiosemicarbazide derivatives. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise environment of each proton and carbon atom can be determined.

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of 4-isopropyl-3-thiosemicarbazide provides detailed information about the different types of protons present in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to the isopropyl and thiosemicarbazide (B42300) moieties. chemicalbook.com

A characteristic doublet is observed for the six methyl (CH₃) protons of the isopropyl group at approximately 1.26 ppm. chemicalbook.com The splitting of this signal into a doublet is due to coupling with the adjacent methine (CH) proton. The methine proton, in turn, appears as a multiplet in the range of 4.49-4.58 ppm, a result of being split by the six neighboring methyl protons. chemicalbook.com

The protons of the amine (NH₂) and thioamide (NH) groups give rise to broad singlet signals at approximately 7.14 ppm and 7.25 ppm, respectively. chemicalbook.com A singlet at 3.71 ppm is attributed to the two protons of the primary amine (NH₂) group. chemicalbook.com The broadness of the NH and NH₂ signals is characteristic and can be influenced by factors such as solvent and concentration.

The integration of these signals confirms the ratio of protons in the molecule, consistent with the structure of this compound.

Table 1: ¹H NMR Chemical Shift Data for this compound

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of this compound. While specific ¹³C NMR data for this compound is not extensively detailed in the provided search results, general knowledge of thiosemicarbazide and related structures allows for the prediction of characteristic chemical shifts. chemicalbook.comresearchgate.netchemicalbook.com

The carbon atoms of the isopropyl group are expected to resonate at distinct chemical shifts. The two equivalent methyl (CH₃) carbons would appear as a single peak in the aliphatic region of the spectrum. The methine (CH) carbon would appear at a slightly downfield-shifted position. The most downfield signal would correspond to the thiocarbonyl (C=S) carbon, which is characteristic of thioureas and related compounds, typically appearing in the range of 180-200 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum displays characteristic absorption bands that confirm the presence of N-H, C-H, and C=S groups. cdnsciencepub.comcdnsciencepub.comresearchgate.netacs.org

The N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) groups are typically observed as a series of bands in the region of 3100-3400 cm⁻¹. cdnsciencepub.comcdnsciencepub.comresearchgate.net Specifically, the asymmetric and symmetric stretching of the NH₂ group can lead to two distinct bands. The C-H stretching vibrations of the isopropyl group appear in the 2850-3000 cm⁻¹ region. vscht.cz

A significant band in the spectrum is attributed to the C=S stretching vibration, which is characteristic of thiosemicarbazides and is generally found in the range of 800-850 cm⁻¹. cdnsciencepub.com The N-H bending vibrations also give rise to absorptions in the fingerprint region, typically around 1600-1650 cm⁻¹. cdnsciencepub.comresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and analyzing the fragmentation pattern of this compound. The molecular formula of the compound is C₄H₁₁N₃S, with a molecular weight of 133.22 g/mol . chemicalbook.combiosynth.com

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z of 133. uni.lu A peak corresponding to [M+H]⁺ at m/z 134 is also commonly observed in electrospray ionization (ESI) mass spectrometry. chemicalbook.com

The fragmentation pattern provides valuable structural information. A common fragmentation pathway involves the cleavage of the C-N bond of the isopropyl group, leading to the formation of an isopropyl cation with an m/z of 43. docbrown.info This fragment is often a prominent peak in the spectrum. Other fragments may arise from the loss of small neutral molecules or radicals from the thiosemicarbazide backbone. libretexts.orglibretexts.orgmiamioh.edu

Table 3: Predicted Mass Spectrometry Data for this compound

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. rigaku.commdpi.comnih.govmdpi.com

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of related thiosemicarbazone structures reveals common features. mdpi.comnih.gov These molecules often exhibit a planar or near-planar conformation in the thiosemicarbazide moiety. The crystal packing is typically stabilized by a network of intermolecular hydrogen bonds, often involving the N-H groups as donors and the sulfur atom as an acceptor. nih.gov This hydrogen bonding plays a crucial role in the supramolecular assembly of the molecules in the crystal lattice.

Determination of Crystal System and Space Group

Information regarding the crystal system (e.g., monoclinic, orthorhombic) and the specific space group of this compound is not available in the reviewed scientific literature.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A definitive analysis of the bond lengths, bond angles, and torsion angles for this compound cannot be presented without access to its experimentally determined crystal structure.

Investigation of Intramolecular Hydrogen Bonding

While thiosemicarbazides are known to exhibit intramolecular hydrogen bonding, specific details of such interactions within the this compound molecule are not documented.

Coordination Chemistry and Metal Complexation

Ligand Properties of 4-Isopropyl-3-thiosemicarbazide and its Thiosemicarbazone Derivatives

Thiosemicarbazones, formed from the condensation of thiosemicarbazide (B42300) with aldehydes or ketones, are the primary focus in coordination chemistry studies. nih.gov These derivatives possess specific characteristics that make them excellent chelating agents.

Thiosemicarbazones typically act as bidentate ligands, coordinating to metal ions through the sulfur atom of the thione group (C=S) and the nitrogen atom of the azomethine group (-CH=N). nih.gov This chelation forms a stable five-membered ring with the metal center. In many complexes, this coordination involves the sulfur and the hydrazinic nitrogen atoms. nih.govjocpr.com However, in some instances, they can act as monodentate ligands, bonding only through the sulfur atom. nih.govresearchgate.net The specific coordination mode can be influenced by factors such as the nature of the metal ion, the substituents on the thiosemicarbazone, and the reaction conditions.

The versatility of these ligands is further enhanced by the potential for tautomerism. Thiosemicarbazones can exist in thione and thiol forms due to the presence of the -NH-C=S functional group. nih.gov The thione form is typically found in the solid state, while in solution, it can tautomerize to the thiol form, which is favored in alkaline conditions. nih.gov This ability to exist in different tautomeric forms can influence the coordination behavior and the properties of the resulting metal complexes.

The coordination behavior of thiosemicarbazone ligands is significantly influenced by pH. In neutral or acidic media, the ligand often coordinates as a neutral molecule. However, in the presence of a base or when reacting with metal salts that can induce deprotonation, the ligand can lose a proton from the hydrazinic nitrogen (-NH-). This deprotonation results in a monoanionic ligand that can form very stable complexes with metal ions. The deprotonated ligand coordinates through the sulfur atom and the azomethine nitrogen atom, often leading to a planar chelate ring. This deprotonation is a key step in the formation of many stable transition metal complexes of thiosemicarbazones. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with heating. jocpr.comfrontiersin.org The resulting complexes can be characterized by a range of analytical and spectroscopic techniques to determine their structure and properties.

A variety of transition metal complexes have been synthesized using thiosemicarbazone ligands derived from 4-isopropylbenzaldehyde. For instance, complexes of Mn(II) and Fe(III) have been prepared by reacting the corresponding metal chlorides with the thiosemicarbazone ligand. journalijar.com Similarly, complexes with other divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) have also been synthesized and characterized. frontiersin.orgresearchgate.net These studies demonstrate the broad applicability of these ligands in forming complexes with a range of transition metals. The synthesis often involves a one-to-one or two-to-one ligand-to-metal ratio, depending on the coordination number and oxidation state of the metal ion. journalijar.com

The stoichiometry of the metal complexes is commonly determined by elemental analysis. For example, complexes with the general formula [M(L)₂Cl₂], where L is the thiosemicarbazone ligand and M is Mn(II) or Fe(III), have been reported. journalijar.com Other studies have reported complexes with a [ML]Cl₂ stoichiometry for Co(II), Ni(II), Cu(II), and Zn(II).

The geometry of the metal complexes is influenced by the coordination number of the metal ion and the nature of the ligand. Octahedral geometries are common for Co(II), Ni(II), and Zn(II) complexes where the metal ion is coordinated to two ligand molecules and two other ligands (e.g., chloride ions). In contrast, Cu(II) complexes often exhibit a square-planar geometry. For instance, the EPR spectra of some Cu(II) thiosemicarbazone complexes suggest a coordination geometry influenced by the steric hindrance of substituents, with some showing axial symmetry and others rhombic symmetry. mdpi.com The geometry around the central metal ion in these complexes is a key determinant of their physical and chemical properties.

Spectroscopic techniques are crucial for elucidating the structure and bonding in metal complexes of this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. A key indicator of coordination is the shift in the vibrational frequency of the C=S and C=N groups upon complexation. The band corresponding to the C=S stretching vibration typically shifts to a lower frequency in the complex compared to the free ligand, indicating the involvement of the sulfur atom in coordination. researchgate.net Similarly, a shift in the C=N stretching frequency suggests coordination of the azomethine nitrogen. nih.gov The appearance of new bands in the far-IR region can be assigned to M-S and M-N stretching vibrations, further confirming the coordination. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide insights into the geometry of the metal complexes. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. The positions and intensities of these bands are characteristic of the coordination environment of the metal ion. For example, the electronic spectra of Cu(II) complexes can help distinguish between square-planar and octahedral geometries. The spectra of free ligands usually show π-π* and n-π* transitions, which are often shifted upon complexation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its diamagnetic metal complexes, such as those of Zn(II). frontiersin.org Upon complexation, the chemical shifts of the protons and carbons near the coordination sites are affected. For instance, the ¹H NMR signals of protons near the azomethine nitrogen and the thione sulfur can show significant shifts upon coordination to a metal ion. frontiersin.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II), Mn(II), and Fe(III). nih.govjournalijar.commdpi.com The EPR spectra provide information about the oxidation state of the metal ion, the geometry of the complex, and the nature of the metal-ligand bonding. The g-tensor values and hyperfine coupling constants obtained from EPR spectra can be used to determine the coordination environment and the degree of covalent character in the metal-ligand bonds. nih.govmdpi.com For example, the EPR spectra of Cu(II) complexes can distinguish between different geometries based on the observed g-values. mdpi.com

Crystallographic Studies of Metal Complexes

Crystallographic studies of metal complexes with thiosemicarbazone ligands, which are closely related to thiosemicarbazides, have revealed various coordination modes. isca.mepurkh.comresearchgate.netmdpi.com Thiosemicarbazones can act as bidentate ligands, coordinating through the sulfur and hydrazinic nitrogen atoms to form a five-membered chelate ring. nih.gov In some cases, they can also act as monodentate ligands, binding only through the sulfur atom. nih.gov The incorporation of additional donor atoms into the ligand structure can lead to tridentate or tetradentate coordination. nih.gov

For instance, X-ray diffraction studies on transition metal complexes of N-4-disubstituted thiosemicarbazones have shown both crystalline and amorphous structures, with geometries such as triclinic and monoclinic crystal systems. isca.me A study on Cr(III) and Fe(III) complexes of a thiosemicarbazone ligand indicated monoclinic and triclinic crystal systems, respectively, with both complexes exhibiting octahedral geometry. purkh.com Furthermore, the crystal structure of a nickel(II) complex with a tetradentate thiosemicarbazide-based ligand containing a phosphorus atom revealed a distorted square-planar geometry. researchgate.net

The specific crystallographic details of metal complexes of this compound are not extensively documented in the provided search results. However, the general principles observed for similar thiosemicarbazone complexes can be extrapolated. The isopropyl group at the N-4 position would likely influence the steric and electronic properties of the ligand, which in turn would affect the crystal packing and the fine details of the coordination geometry.

Table 1: Representative Crystallographic Data for Metal Complexes of Thiosemicarbazone Ligands

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Coordination Geometry | Reference |

| Fe(III) complex of N-4-Ethyl, phenyl-3-thiosemicarbazone derivative | Triclinic | - | - | - | isca.me |

| Cu(II) complex of N-4-Ethyl, phenyl-3-thiosemicarbazone derivative | Monoclinic | - | - | - | isca.me |

| Zn(II) complex of N-4-Ethyl, phenyl-3-thiosemicarbazone derivative | Monoclinic | - | - | Crystalline | isca.me |

| Cr(III) complex of (E)-1-(2-Hydroxybenzylidene)-4-ethyl,propyl thiosemicarbazone | Monoclinic | - | - | Octahedral | purkh.com |

| Fe(III) complex of (E)-1-(2-Hydroxybenzylidene)-4-ethyl,propyl thiosemicarbazone | Triclinic | - | - | Octahedral | purkh.com |

| [Ni(C30H28N3O2PS)] | - | - | - | Distorted square-planar | researchgate.net |

Reactivity and Stability of Metal Complexes

The reactivity and stability of metal complexes are fundamental aspects of their chemistry, influencing their formation, persistence, and potential applications.

Factors Influencing Complex Formation and Stability

The formation and stability of metal complexes with this compound are governed by a combination of factors related to both the metal ion and the ligand itself. solubilityofthings.comunacademy.comslideshare.net

Nature of the Metal Ion:

Charge and Size: Generally, metal ions with a higher positive charge and smaller ionic radius form more stable complexes due to stronger electrostatic attraction with the ligand. solubilityofthings.comdalalinstitute.com The charge-to-size ratio is a key determinant of stability. dalalinstitute.com

Electronegativity: A higher electronegativity of the central metal ion leads to greater stability of the complex. dalalinstitute.com

Nature of the Ligand:

Basicity: More basic ligands are better electron donors and typically form more stable complexes. solubilityofthings.com

Chelation: Thiosemicarbazides and their derivatives are often chelating ligands, forming stable ring structures with the metal ion. The chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is a significant stabilizing factor. slideshare.net

Steric Factors: The bulky isopropyl group in this compound can introduce steric hindrance, which may influence the coordination number and geometry of the complex, and consequently its stability. solubilityofthings.com

Environmental Factors:

Solvent: The nature of the solvent can affect complex stability by influencing the solvation of the metal ion, the ligand, and the complex itself. solubilityofthings.commdpi.com

pH: The pH of the solution can alter the protonation state of the ligand, thereby affecting its ability to coordinate to the metal ion. solubilityofthings.com

Temperature: Temperature can influence the stability constant of the complex, with many complex formation reactions being exothermic.

Studies on related thiosemicarbazide complexes have shown that stability constants are often proportional to the ionic strength of the solution and inversely proportional to the temperature. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide insights into the spontaneity and nature of the complexation reaction. mdpi.comresearchgate.net Negative values of ΔG and ΔH indicate spontaneous and exothermic reactions, respectively.

Redox Behavior of Metal-Thiosemicarbazide Systems

The redox behavior of metal-thiosemicarbazide complexes is crucial for understanding their potential applications in areas such as catalysis and biological systems. Techniques like cyclic voltammetry are widely used to study the electrochemical properties of these complexes. informaticsjournals.co.inelectrochemsci.org

Cyclic voltammetry studies on metal complexes of thiosemicarbazones have revealed information about the oxidation state of the metal center and the reversibility of the redox processes. informaticsjournals.co.in For example, in some cerium(III) complexes with piperidin-4-one thiosemicarbazones, an anodic peak was observed, indicating the oxidation of the complex and confirming the +3 oxidation state of cerium. informaticsjournals.co.in The irreversibility of the electrochemical process in some substituted thiosemicarbazones has also been noted, which can be influenced by the presence of electron-donating or electron-withdrawing groups on the ligand. electrochemsci.org

The redox behavior of a metal complex is a complex interplay of the electronic properties of both the metal and the ligand. The coordination of the thiosemicarbazide ligand, with its sulfur and nitrogen donor atoms, can stabilize different oxidation states of the metal ion. The specific redox potentials and the nature of the electron transfer processes (reversible, quasi-reversible, or irreversible) would depend on the specific metal ion complexed with this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural characteristics of 4-Isopropyl-3-thiosemicarbazide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, often employing basis sets like B3LYP/6-311G++(d,p), are utilized to determine the optimized molecular geometry and various electronic properties of this compound. colab.ws These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule in its most stable energetic state. Furthermore, DFT allows for the calculation of electronic properties such as ionization potential and electron affinity, which are crucial for understanding the molecule's reactivity. colab.ws

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. For thiosemicarbazone derivatives, FMO analysis helps in understanding their nucleophilic and electrophilic nature, which is crucial for predicting their interaction with biological targets. youtube.com

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. colab.ws In an MEP map, regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, MEP analysis can pinpoint the atoms or regions most likely to engage in intermolecular interactions, such as hydrogen bonding, with a receptor's active site. colab.ws

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. uba.ar It provides a localized picture of chemical bonds and lone pairs. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty non-bonding or anti-bonding orbital. uba.ar These interactions contribute to the stability of the molecule. For this compound, NBO analysis can quantify the stabilization energies associated with these electron delocalizations, offering deeper insight into its electronic structure and conformational stability.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). dntb.gov.ua It is a critical tool in structure-based drug design. researchgate.net

Molecular docking simulations are employed to predict how this compound might interact with the active site of a target protein. nih.gov These studies are crucial for understanding its potential biological activity. Thiosemicarbazones have been investigated for their inhibitory effects on various enzymes and receptors. nih.gov Docking studies can reveal the binding affinity, often expressed as a docking score in kcal/mol, and the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net For instance, the nitrogen and sulfur atoms in the thiosemicarbazide (B42300) moiety are often involved in crucial hydrogen bonding and metal-coordinating interactions within the active sites of metalloenzymes. mdpi.com These predictions help in identifying potential biological targets and provide a rationale for the observed biological activities of thiosemicarbazone derivatives. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Binding Affinity and Essential Binding Sites

Detailed molecular docking studies specifically elucidating the binding affinity and essential binding sites of this compound are not extensively available in the reviewed literature. Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

In the absence of specific studies on this compound, the binding behavior of analogous thiosemicarbazide derivatives can offer general insights. For these related compounds, the sulfur and nitrogen atoms of the thiosemicarbazide moiety are often crucial for forming hydrogen bonds and coordinating with metal ions within the active sites of target proteins. The isopropyl group, being a bulky and hydrophobic substituent, would likely influence the compound's orientation within a binding pocket, potentially interacting with hydrophobic residues.

In Silico Studies of Drug-Likeness and Pharmacokinetic Profiles

The drug-likeness and pharmacokinetic profile of a compound can be preliminarily assessed using various computational models. These in silico methods predict properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET).

One of the most common initial screens for drug-likeness is Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

A molecular weight under 500 daltons

A calculated octanol-water partition coefficient (log P) not greater than 5

While specific in silico studies for this compound are not readily found, a theoretical analysis of its structure (C4H11N3S) allows for a prediction of these properties.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 133.22 g/mol | Compliant (< 500) |

| Hydrogen Bond Donors | 3 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Compliant (≤ 10) |

| Calculated log P | ~1.1 | Compliant (≤ 5) |

Further pharmacokinetic predictions, such as aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes, would require specialized software. However, based on the fundamental properties, this compound would likely be classified as having good potential for oral bioavailability.

Non-Covalent Interaction Analysis (Hirshfeld Surface, AIM Theory)

Non-covalent interactions are key to understanding the crystal packing and solid-state behavior of a molecule. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice.

Although a specific Hirshfeld surface analysis for this compound has not been published, we can predict the types of interactions that would be observed based on its functional groups. The analysis would likely reveal significant contributions from hydrogen bonds involving the amine (N-H) and thioamide (N-H) groups as donors and the nitrogen and sulfur atoms as acceptors. These would appear as distinct red regions on the dnorm map of the Hirshfeld surface.

The Atoms in Molecules (AIM) theory could further complement this analysis by providing a quantum mechanical description of the electron density to identify and characterize the bond paths and critical points associated with these non-covalent interactions, confirming their nature as either shared or closed-shell interactions.

Antimicrobial Properties

Thiosemicarbazides, including this compound and its derivatives, have garnered significant attention for their broad-spectrum antimicrobial activities. nih.govresearchgate.netdergipark.org.tr These compounds are recognized as promising candidates for the development of new antibiotics. nih.govresearchgate.net

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of thiosemicarbazide have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Some synthesized thiosemicarbazides have shown potential antimicrobial activity against selected Gram-positive bacteria, including various strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov For instance, certain 4-N-substituted thiosemicarbazides and their thiosemicarbazone derivatives have been screened for their antibacterial properties, with some compounds showing notable activity against Staphylococcus aureus and Escherichia coli. researchgate.net

However, the effectiveness can vary significantly based on the specific chemical structure. In some studies, synthesized thiosemicarbazide derivatives showed no antimicrobial activity against reference strains of Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov Conversely, other research has highlighted the potential of thiosemicarbazones, derived from thiosemicarbazides, as effective antibacterial agents against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Salmonella typhi. researchgate.net

The position of substituents on the thiosemicarbazide molecule plays a crucial role in its antibacterial efficacy. For example, studies comparing different isomers have shown that the placement of certain chemical groups can significantly influence the activity against S. aureus strains. nih.gov Generally, Gram-negative bacteria tend to be more resistant to antimicrobial agents than Gram-positive bacteria, which may be attributed to the complex outer membrane of Gram-negative species that restricts the entry of foreign molecules. mdpi.com

Table 1: Antibacterial Activity of Selected Thiosemicarbazide Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4-N-substituted thiosemicarbazides | Staphylococcus aureus | Active | researchgate.net |

| 4-N-substituted thiosemicarbazides | Escherichia coli | Active | researchgate.net |

| 1-(2-fluorobenzoyl)-4-(3-methoxyphenyl)thiosemicarbazide | S. aureus ATCC 25923 | MIC: 32 µg/mL | nih.gov |

| 1-(2-fluorobenzoyl)-4-(3-methoxyphenyl)thiosemicarbazide | S. aureus NCTC 4163 | MIC: 32 µg/mL | nih.gov |

| Thiosemicarbazide with a 4-trifluoromethylphenyl substituent | Gram-positive strains | MIC: 64–128 µg/mL | nih.gov |

| 1-[(2′-hydroxy-4′-isopropoxy-5′- nitrophenyl)-ethanone]-4-(aryl)-3-thiosemicarbazones | Bacillus subtilis | Appreciable activity | researchgate.net |

| 1-[(2′-hydroxy-4′-isopropoxy-5′- nitrophenyl)-ethanone]-4-(aryl)-3-thiosemicarbazones | Staphylococcus aureus | Appreciable activity | researchgate.net |

| 1-[(2′-hydroxy-4′-isopropoxy-5′- nitrophenyl)-ethanone]-4-(aryl)-3-thiosemicarbazones | Escherichia coli | Appreciable activity | researchgate.net |

| 1-[(2′-hydroxy-4′-isopropoxy-5′- nitrophenyl)-ethanone]-4-(aryl)-3-thiosemicarbazones | Salmonella typhi | Appreciable activity | researchgate.net |

Antifungal Activity

Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, have also been investigated for their antifungal properties. nih.govdergipark.org.tr These compounds have shown potential in combating various fungal pathogens. researchgate.net For instance, novel thiosemicarbazone derivatives incorporating a sydnone (B8496669) ring and a D-glucose moiety have demonstrated notable activity against several bacterial and fungal strains. nih.gov Some of these compounds exhibited significant antifungal activity against Candida albicans, Aspergillus niger, and Fusarium oxysporum. nih.gov The mechanism of their antifungal action is thought to involve the disruption of fungal cell membrane function and the inhibition of protein synthesis, ultimately leading to fungal cell death. nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., DNA Gyrase and Topoisomerase IV Inhibition)

A key mechanism underlying the antibacterial activity of thiosemicarbazides is the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govresearchgate.netnih.govnih.govresearchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair. nih.govnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for decatenating interlinked DNA molecules following replication. researchgate.netnih.gov

Thiosemicarbazide derivatives have been identified as inhibitors of the ATPase activity of these enzymes. nih.gov By targeting the ATP-binding pocket of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, these compounds prevent the enzymes from hydrolyzing ATP, which is necessary for their function. nih.govresearchgate.net This inhibition leads to the arrest of DNA replication and ultimately results in bacterial cell death. nih.govresearchgate.net Molecular docking studies have supported the idea that thiosemicarbazides may have a dual mechanism of action, inhibiting both DNA gyrase and topoisomerase IV. nih.govnih.gov The inhibition of gyrase can also induce the production of reactive oxygen species like hydroxyl radicals, which contribute to cell death by causing oxidative damage to DNA, proteins, and lipids. nih.gov

Anticancer and Antitumor Activities

Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, have demonstrated significant potential as anticancer and antitumor agents. nih.govmdpi.comcyprusjmedsci.com Their ability to chelate metals is believed to contribute to their anticancer activity. ijper.org

Efficacy against Various Cancer Cell Lines

A variety of novel thiosemicarbazone derivatives have shown the ability to inhibit the proliferation of a range of cancer cell types. nih.gov Studies have demonstrated their efficacy against human colon cancer, Burkitt's lymphoma, human cervical carcinoma, and neuroepithelioma cancer cells. nih.gov Furthermore, certain thiosemicarbazide analogs have exhibited significant anticancer potential against melanoma cell lines. ijper.org For example, specific derivatives have shown considerable activity, with IC50 values comparable to the standard drug doxorubicin. ijper.org Research has also explored the cytotoxic effects of novel thiosemicarbazide derivatives on primary and metastatic breast cancer cell lines. cyprusjmedsci.com Some of these compounds have been shown to reduce the growth of metastatic breast cancer cells. cyprusjmedsci.com

Table 2: Anticancer Activity of Selected Thiosemicarbazide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Novel Thiosemicarbazones | Human p53 wild-type colon cancer (HCT116 p53+/+) | Anti-proliferative | nih.gov |

| Novel Thiosemicarbazones | Human p53 null colon cancer (HCT116 p53−/−) | Anti-proliferative | nih.gov |

| Novel Thiosemicarbazones | Burkitt's lymphoma (Raji) | Anti-proliferative | nih.gov |

| Novel Thiosemicarbazones | Human cervical carcinoma (HeLa) | Anti-proliferative | nih.gov |

| Novel Thiosemicarbazones | Neuroepithelioma (SK-N-MC) | Anti-proliferative | nih.gov |

| 4-chlorobenzoyl carbamothioyl methane (B114726) hydrazonate | Melanoma (B16F10) | IC50: 0.7 µg/mL | ijper.org |

| 4-bromobenzoyl carbamothioyl methane hydrazonate | Melanoma (B16F10) | IC50: 0.9 µg/mL | ijper.org |

| Thiosemicarbazide derivative 13 | Metastatic breast cancer (M4A4) | Reduced proliferation | cyprusjmedsci.com |

Induction of Apoptosis

One of the key mechanisms behind the anticancer activity of thiosemicarbazides is the induction of apoptosis, or programmed cell death. nih.gov By triggering this process, these compounds can effectively eliminate cancer cells. nih.gov Studies have shown that thiosemicarbazones can inhibit the proliferation of cancer cells by inducing either apoptosis or cell cycle arrest. nih.gov

Inhibition of Specific Cellular Proteins (e.g., C-Jun, β-catenin, Akt, Topoisomerase II)

The thiosemicarbazide scaffold is a key structural motif in the design of inhibitors for various cellular protein targets implicated in disease. While direct studies on this compound are limited, research on related compounds provides insights into its potential mechanisms of action.

C-Jun: The c-Jun protein is a component of the AP-1 transcription factor complex, which regulates genes involved in cellular processes like proliferation and apoptosis. scbt.com Inhibitors of c-Jun can disrupt its transcriptional activity by interfering with essential protein-protein interactions or by preventing post-translational modifications. scbt.com While various small molecules and peptides have been identified as c-Jun inhibitors, specific data on this compound's activity against this target is not extensively documented. scbt.com

β-catenin: Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers. nih.govchemdiv.com β-catenin's role in gene expression makes it an attractive, albeit challenging, drug target. nih.gov Research has focused on developing small molecules that can inhibit β-catenin, often by targeting its interactions with other proteins. youtube.com While a variety of compounds, including natural agents like curcumin (B1669340) and genistein, have been shown to modulate this pathway, the specific inhibitory action of this compound on β-catenin remains an area for further investigation. chemdiv.comnih.gov

Topoisomerase II: Type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are validated targets for antibacterial and anticancer drugs. nih.govresearchgate.net The thiosemicarbazide scaffold has been identified as a promising starting point for the development of topoisomerase inhibitors. researchgate.net Studies have shown that certain thiosemicarbazide derivatives can inhibit the ATPase activity of these enzymes, which is crucial for their function. nih.gov For instance, replacing an imidazole (B134444) moiety with an indole (B1671886) group in a 4-benzoylthiosemicarbazide derivative significantly increased its inhibitory activity against topoisomerase IV, highlighting the importance of substituents in determining potency. researchgate.netscilit.com These findings suggest that compounds like this compound could potentially interact with the ATP-binding pocket of these enzymes. researchgate.netnih.gov

| Compound | Target Enzyme | Inhibition (IC₅₀) | Reference |

| 4-Benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide | Topoisomerase IV | 90 µM | researchgate.netscilit.com |

| 4-Benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | Topoisomerase IV | 14 µM | researchgate.netscilit.com |

| Novobiocin (Control) | Topoisomerase IV | ~20 µM (67% inhib) | nih.gov |

| 4-Benzoyl-1-(indol-2-oyl) thiosemicarbazide | Topoisomerase IV | ~20 µM (49% inhib) | nih.gov |

Antiviral Properties

Thiosemicarbazides have been investigated for their potential antiviral effects against a range of viruses. nih.govscirp.org Research into novel indole-based thiosemicarbazides demonstrated significant and selective inhibitory effects against Coxsackie B4 virus. nih.gov Notably, the antiviral activity was found to be dependent on the nature of the substituent at the N-4 position. Compounds with smaller alkyl groups (methyl, ethyl, propyl) displayed notable activity, whereas those with larger butyl or aromatic substituents were inactive. nih.gov This suggests that the size and steric properties of the substituent, such as the isopropyl group in this compound, are critical for antiviral efficacy. The cyclized analogs of these active compounds, 4-thiazolidinones, did not show any antiviral effect, indicating the free thiosemicarbazide moiety is crucial for activity. nih.gov

| Compound | Virus | Antiviral Activity (EC₅₀) | Reference |

| 6a (N-methyl derivative) | Coxsackie B4 | 2.1 µg/mL | nih.gov |

| 6b (N-ethyl derivative) | Coxsackie B4 | 0.4 µg/mL | nih.gov |

| 6c (N-propyl derivative) | Coxsackie B4 | 0.5 µg/mL | nih.gov |

| 6d (N-allyl derivative) | Coxsackie B4 | 0.4 µg/mL | nih.gov |

| 6e (N-butyl derivative) | Coxsackie B4 | >100 µg/mL (inactive) | nih.gov |

| 6f, 6g (N-aromatic derivatives) | Coxsackie B4 | >100 µg/mL (inactive) | nih.gov |

Antimalarial Activity

The search for new antimalarial agents is critical due to widespread drug resistance. Thiosemicarbazones, which are derived from thiosemicarbazides, have been evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov However, studies on a series of thiosemicarbazones found them to be generally inactive against the parasite and concluded they were not promising antimalarial leads. nih.gov The modest activity observed did not appear to stem from the inhibition of cysteine proteases, a common target for antimalarial drugs. nih.gov

Other Biological Activities

Anticonvulsant: Epilepsy is a common neurological disorder, and research into new anticonvulsant drugs is ongoing. nih.gov Derivatives of thiosemicarbazides, specifically 1,2,4-triazole-3-thiones, have shown promising anticonvulsant activity in animal models. nih.gov Structure-activity studies on these related compounds revealed that the substitution pattern on the phenyl rings attached to the triazole nucleus plays a significant role in their potency. nih.gov

Anti-inflammatory: Thiosemicarbazone derivatives have been synthesized and evaluated for their anti-inflammatory potential. nih.gov Indole-based thiosemicarbazones, for instance, have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, particularly showing selectivity for the COX-2 isoform, which is a key target in inflammation. nih.gov A separate study on a different compound, isopropyl 3-(3, 4-dihydroxyphenyl)-2-hydroxypropanoate, also demonstrated significant anti-inflammatory effects by reducing the production of pro-inflammatory mediators in microglia. nih.gov

Structure-Activity Relationships (SAR)

The biological activity of thiosemicarbazide derivatives is profoundly influenced by their molecular structure. mdpi.comnih.gov The process of cyclizing thiosemicarbazides into triazoles, for example, has been shown to increase lipophilicity, a key physicochemical parameter affecting drug absorption and distribution. nih.gov The nature of the substituents attached to the core structure dictates the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. nih.gov

Influence of Isopropyl Group and Other Substituents on Biological Potency

The isopropyl group at the N-4 position of the thiosemicarbazide scaffold is expected to significantly influence its biological profile.

Solubility and Lipophilicity: The introduction of a bulky isopropyl group can increase the molecule's solubility in nonpolar environments by inhibiting intermolecular aggregation through steric hindrance. mdpi.com This modification can enhance lipophilicity, which may affect the compound's ability to cross biological membranes.

Steric Factors: The size of the substituent at the N-4 position is a critical determinant of potency for certain biological activities. As seen in antiviral studies, small alkyl groups (methyl, ethyl, propyl) are favorable for activity against the Coxsackie B4 virus, while the larger butyl group leads to inactivity. nih.gov The isopropyl group, being intermediate in size, would need specific testing to determine its effect in this context.

Biological Activities and Mechanistic Studies of 4 Isopropyl 3 Thiosemicarbazide Derivatives

Ligand Design for Targeted Biological Effects

The design of ligands derived from this compound is a key strategy for developing compounds with enhanced and targeted biological activities. The structural flexibility of the thiosemicarbazide (B42300) moiety allows for systematic modifications to optimize its interaction with specific biological targets.

The primary route for ligand design involves the condensation of this compound with various aldehydes and ketones to form a diverse library of thiosemicarbazones. The choice of the carbonyl compound is crucial as the resulting substituent on the azomethine carbon (C=N) significantly influences the steric and electronic properties of the ligand, and consequently its biological activity. For instance, the introduction of aromatic or heterocyclic rings can enhance DNA binding or interaction with specific enzyme active sites. ijcps.comnih.gov

A critical aspect of ligand design is the strategic placement of functional groups to modulate the molecule's properties. The introduction of an isopropyl group at the N-4 position, as in this compound, can enhance the lipophilicity of the resulting thiosemicarbazone ligands. mdpi.com This increased lipophilicity can improve the solubility of the compounds in organic media and facilitate their passage through biological membranes, potentially leading to enhanced bioavailability and biological activity. mdpi.com

Furthermore, the thiosemicarbazone ligand itself can be designed to act as a tridentate ONS donor system, which can form stable complexes with various transition metals. The coordination of these ligands to metal ions such as copper, zinc, palladium, and ruthenium has been shown to significantly amplify their cytotoxic and antimicrobial effects. nih.govresearchgate.net The design of these metal complexes focuses on creating structures that can effectively target and disrupt key cellular processes. For example, some metal-thiosemicarbazone complexes have been shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby halting cell proliferation. core.ac.uk

Molecular docking studies are often employed in the ligand design process to predict the binding affinity and interaction of the designed molecules with their biological targets. For example, the antifungal activity of (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl)thiosemicarbazone, a compound structurally related to derivatives of this compound, was found to be comparable to the commercial fungicide pyrimethanil (B132214), with molecular docking studies indicating a high affinity for the target protein. mdpi.com

The following table summarizes the biological activities of various thiosemicarbazone derivatives, illustrating the impact of ligand design on their efficacy.

| Compound/Complex | Biological Activity | Key Findings | Citations |

|---|---|---|---|

| (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl)thiosemicarbazone | Antifungal | Exhibited antifungal activity comparable to pyrimethanil against Botryosphaeria ribis. The isopropyl group was introduced to increase solubility and biological activity. | mdpi.com |

| Thiosemicarbazone Metal Complexes (General) | Anticancer | Metal complexes of thiosemicarbazones have shown significant anti-lung cancer activity with IC50 values in the low micromolar range. | nih.gov |

| Schiff Bases of Thiosemicarbazide | Antibacterial | Thiosemicarbazone derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. | nih.gov |

| Palladium(II) and Gold(III) Thiosemicarbazone Complexes | Antitumor | These complexes have shown promising antitumor activity against human glioma cells. | nih.gov |

Applications and Future Directions in Research

Role in Medicinal Chemistry and Drug Discovery

The thiosemicarbazide (B42300) moiety (-NH-CS-NH-NH2) is a critical pharmacophore responsible for a broad spectrum of biological activities. researchgate.net Derivatives of thiosemicarbazide, known as thiosemicarbazones, are formed by the condensation of thiosemicarbazides with aldehydes or ketones and have garnered significant attention for their therapeutic potential. nih.govmdpi.com These compounds are known to exhibit a range of activities, including antibacterial, antifungal, antiviral, and antitumor effects. researchgate.netmdpi.com

The mechanism of action for many thiosemicarbazones involves the chelation of metal ions, which can disrupt essential biological processes in pathogenic organisms or cancer cells. rsc.org For instance, α-N-heterocyclic thiosemicarbazones can interact with intracellular iron, impacting enzymes like ribonucleotide reductase, which is crucial for DNA synthesis. rsc.org

Research into derivatives of 4-isopropyl-3-thiosemicarbazide has yielded compounds with specific biological activities. For example, (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone, a derivative, was synthesized to leverage the properties of the isopropyl group. nih.govmdpi.com The bulky isopropyl group was introduced to potentially increase the compound's solubility by hindering intermolecular aggregation, while its electron-donating nature could enhance biological activity by increasing electron density around the thiosemicarbazone unit. nih.govmdpi.com Another complex molecule incorporating an isopropyl group, MGL-3196, has been investigated as a highly selective thyroid hormone receptor β agonist for treating dyslipidemia. nih.gov

| Biological Activity | Target/Mechanism of Action | Significance in Drug Discovery | Reference |

|---|---|---|---|

| Antitumor | Inhibition of ribonucleotide reductase; disruption of iron metabolism. | Potential treatments for various cancers, including leukemia and solid tumors. mdpi.comrsc.org | mdpi.comrsc.org |

| Antibacterial | Inhibition of DNA gyrase and topoisomerase IV; disruption of DNA replication. mdpi.com | Development of new antibiotics to combat drug-resistant bacteria. researchgate.netnih.gov | researchgate.netmdpi.comnih.gov |

| Antifungal | Disruption of fungal cell membrane function and protein synthesis. mdpi.com | New therapeutic options for fungal infections. | mdpi.com |

| Antiviral | Inhibition of viral enzymes and replication processes. | Broad-spectrum antiviral drug development. | researchgate.net |

Potential as Precursors for Bioactive Compounds

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds, which are themselves known for diverse biological activities. nih.govchemmethod.com The thiosemicarbazide structure provides reactive sites that can undergo cyclization reactions to form stable ring systems.

Through various synthetic routes, thiosemicarbazide derivatives can be converted into:

Thiazolidinones: These compounds are formed by reacting thiosemicarbazones with agents like chloroacetic acid. chemmethod.com

1,3,4-Thiadiazoles: These can be prepared by heating thiosemicarbazide with carbon disulfide. chemmethod.com

Oxazepines: These seven-membered heterocyclic compounds can be synthesized from thiosemicarbazone intermediates. chemmethod.com

The synthesis of (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone illustrates a one-pot, four-step route starting from 3-isopropylaniline, demonstrating how the isopropyl-substituted core can be built upon to create more complex, potentially bioactive molecules. nih.govmdpi.com The ability to use this compound as a building block allows chemists to systematically modify the structure to optimize biological activity, solubility, and other pharmacokinetic properties. mdpi.com

Development of Radiopharmaceuticals

There is growing interest in using thiosemicarbazone derivatives as chelating agents for radionuclides like technetium-99m (99mTc) to create radiopharmaceuticals for diagnostic imaging. nih.govnih.gov Technetium-99m is the most commonly used radionuclide in nuclear medicine due to its ideal physical properties, including a short half-life and the emission of gamma rays suitable for imaging. mdpi.com

The development of 99mTc-based radiopharmaceuticals often involves stabilizing the fac-[⁹⁹ᵐTc(CO)₃]⁺ core with a chelating ligand. nih.gov Tridentate ligands are particularly effective for this purpose. Thiosemicarbazones, with their NNS donor atom set, can act as efficient chelators for the technetium core. rsc.org

While research has not explicitly detailed the use of this compound for this purpose, its derivatives are prime candidates for investigation as ligands. The synthesis would involve reacting a suitable derivative with the fac-[⁹⁹ᵐTc(OH₂)₃(CO)₃]⁺ precursor. nih.govmdpi.com The properties of the resulting complex, such as its lipophilicity and charge, could be fine-tuned by modifying the substituents on the thiosemicarbazone backbone to optimize its biodistribution for imaging specific organs or tissues, such as the heart or tumors. nih.govmdpi.com

Integration with Nanotechnology and Drug Delivery Systems

A significant challenge in the clinical application of some thiosemicarbazones is their poor water solubility and suboptimal pharmacokinetic profiles. mdpi.commdpi.com Nanotechnology offers promising solutions to overcome these limitations. nih.gov By encapsulating thiosemicarbazone derivatives into nano-sized carriers, it is possible to improve their delivery, enhance their stability, and target them to specific sites in the body, such as tumors. rsc.orgmdpi.com

Several nanodelivery strategies are being explored:

Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate drugs, protecting them from degradation and controlling their release. mdpi.com

Liposomes: These spherical vesicles made of lipid bilayers can carry both hydrophilic and hydrophobic drugs, and their surface can be modified for targeted delivery. rsc.orgnih.gov

Nanostructured Lipid Carriers (NLCs): These carriers are composed of a blend of solid and liquid lipids, which can increase drug loading capacity and prevent drug expulsion during storage. nih.gov

Magnetic Nanoparticles: Superparamagnetic iron oxide nanoparticles can be functionalized with drugs and guided to a target site using an external magnetic field. mdpi.com

For a compound like a derivative of this compound, nanoformulation could enhance its bioavailability and ensure that sufficient concentrations reach the target tissue, potentially improving therapeutic efficacy while minimizing systemic side effects. rsc.orgmdpi.com

Advanced Computational Modeling for Novel Compound Design

Modern drug discovery heavily relies on computational methods to accelerate the design and screening of new drug candidates. mdpi.com For thiosemicarbazone derivatives, including those based on this compound, several in silico techniques are employed.

| Technique | Description | Application in Thiosemicarbazone Design | Reference |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity. | Predicts the activity of newly designed compounds, guiding the synthesis of the most promising candidates. nih.govresearchgate.net | researchgate.netnih.govresearchgate.net |

| Molecular Docking | Simulates the binding of a ligand (the drug candidate) to the active site of a biological target (e.g., an enzyme or receptor). | Predicts binding affinity and mode of interaction, helping to understand the mechanism of action. mdpi.commdpi.com | mdpi.commdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the stability and dynamics of the ligand-receptor complex. | Assesses the stability of the drug-target interaction. | researchgate.net |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Filters out candidates with poor pharmacokinetic profiles or high potential for toxicity early in the discovery process. researchgate.netmdpi.com | researchgate.netmdpi.com |

These computational tools allow researchers to build virtual libraries of this compound derivatives and screen them for drug-likeness, bioactivity, and safety profiles before committing to costly and time-consuming laboratory synthesis. mdpi.com For instance, QSAR models have been successfully used to design novel quinolinone-based thiosemicarbazones with antituberculosis activity. nih.gov Similarly, quantum chemical modeling has been used to understand the electronic structure of isopropyl-containing thiosemicarbazones to guide their potential applications. nih.govmdpi.com

Challenges and Opportunities in this compound Research